Fluorocitric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

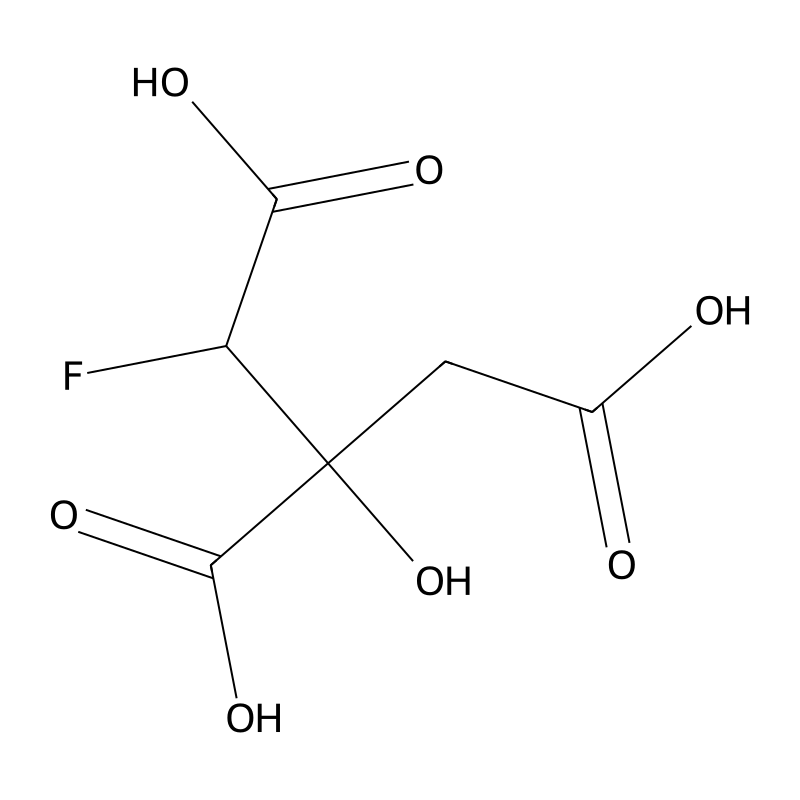

Fluorocitric acid is an organic compound with the chemical formula HOC(CO₂H)(CH₂CO₂H)(CHFCO₂H). It is a fluorinated derivative of citric acid, where one methylene hydrogen atom is replaced by a fluorine atom. This modification results in a compound that plays a significant role in biochemical pathways, particularly as a toxic metabolite of fluoroacetic acid. The anion derived from fluorocitric acid is known as fluorocitrate, which is crucial in understanding its biochemical interactions and toxicological effects .

Fluorocitric acid exhibits significant biological activity due to its toxicity. It disrupts cellular metabolism by inhibiting aconitase in the Krebs cycle, preventing the conversion of citrate to isocitrate. This inhibition leads to a decrease in ATP production and can ultimately result in cell death. The toxicity of fluorocitric acid is attributed to its structural similarity to citrate, allowing it to compete for binding with aconitase. Studies indicate that even small amounts of fluorocitrate can have profound effects on cellular respiration and energy metabolism .

Fluorocitric acid can be synthesized through various methods:

- From Fluoroacetate: The primary method involves the metabolic conversion of fluoroacetate to fluorocitric acid via fluoroacetyl-CoA and oxaloacetate.

- Chemical Synthesis: Laboratory synthesis may involve reactions between fluorinated compounds such as ethyl oxalate and sodium ethoxide, followed by hydrolysis and purification steps .

- Enzymatic Synthesis: Fluorocitric acid can also be produced enzymatically using specific enzymes that facilitate its formation from precursor compounds.

Research on fluorocitric acid has focused on its interactions with mitochondrial proteins and enzymes involved in the Krebs cycle. Studies have shown that fluorocitrate can bind irreversibly to mitochondrial aconitase, inhibiting its activity and leading to energy depletion in cells. Other studies suggest that it may interact with various mitochondrial proteins, affecting citrate transport and utilization . Understanding these interactions is crucial for elucidating the biochemical pathways affected by fluorinated compounds.

Fluorocitric acid shares structural similarities with several other fluorinated carboxylic acids. Here are some notable comparisons:

| Compound | Chemical Formula | Toxicity Level | Unique Features |

|---|---|---|---|

| Fluoroacetic Acid | FCH₂CO₂H | Highly toxic | Metabolizes into fluorocitrate; used as rodenticide |

| Difluoroacetic Acid | CF₂HCO₂H | Less toxic | Less potent than fluoroacetic acid; used in research |

| Trifluoroacetic Acid | CF₃CO₂H | Low toxicity | Commonly used as a solvent; less biologically active |

| Perfluorobutyric Acid | C₄F₉COOH | Variable toxicity | Used in industrial applications; highly stable |

Fluorocitric acid's uniqueness lies in its specific inhibition of aconitase within the Krebs cycle, which distinguishes it from other fluorinated acids that may not exhibit similar metabolic disruptions .

Fluorocitric acid is an organic compound with the molecular formula C6H7FO7, representing a fluorinated derivative of citric acid [1] [2]. The compound possesses a molecular weight of 210.11 grams per mole and is characterized by the systematic International Union of Pure and Applied Chemistry name 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid [2] [3]. The chemical structure features a central carbon framework derived from citric acid, where one methylene hydrogen atom has been substituted with a fluorine atom [1].

The structural formula can be represented as HOC(CO2H)(CH2CO2H)(CHFCO2H), indicating the presence of three carboxylic acid groups and one hydroxyl group attached to the carbon backbone [1]. The compound maintains the tricarboxylic acid nature of its parent molecule while introducing the unique electronic properties associated with the carbon-fluorine bond [4]. The exact mass of fluorocitric acid is 210.01758072 daltons, with a CAS registry number of 357-89-1 [2] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇FO₇ |

| Molecular Weight | 210.11 g/mol |

| CAS Number | 357-89-1 |

| Exact Mass | 210.01758072 Da |

| Systematic Name | 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |

The molecular architecture of fluorocitric acid incorporates both the hydrophilic character of multiple carboxylic acid functionalities and the unique properties imparted by fluorine substitution [14]. The compound exhibits a calculated XLogP3-AA value of -1.5, indicating its highly hydrophilic nature and preference for aqueous environments [2]. The presence of four hydrogen bond donors and eight hydrogen bond acceptors contributes to its water solubility characteristics [2].

Stereochemistry and Isomeric Forms

Fluorocitric acid exists as a chiral molecule containing two defined stereocenters, leading to the theoretical possibility of four stereoisomers [6] [9]. The compound exhibits stereochemical complexity arising from the asymmetric carbon atoms within its structure, specifically at the carbon bearing the fluorine substituent and the central tertiary carbon [6]. Research has identified two principal diastereomeric forms: the threo and erythro configurations [9] [12].

The threo-fluorocitric acid represents the predominant stereoisomeric form, existing in a ratio of approximately 22:1 compared to the erythro isomer under typical enzymatic synthesis conditions [9]. This stereochemical preference has been demonstrated through studies involving enzymatic conversion from fluoroacetate, where the threo form emerges as the major product [9]. The absolute configuration of the threo form can be described using the Cahn-Ingold-Prelog nomenclature as either (2R,3S) or (2S,3R), while the erythro form corresponds to (2R,3R) or (2S,3S) configurations [9].

| Stereoisomer Form | Configuration | Relative Abundance | Biological Significance |

|---|---|---|---|

| Threo-fluorocitric acid | (2R,3S) or (2S,3R) | Major form (22:1 ratio) | Primary toxic metabolite |

| Erythro-fluorocitric acid | (2R,3R) or (2S,3S) | Minor form | Less characterized |

| Total possible stereoisomers | 4 (2² stereocenters) | Synthesis-dependent | Variable activity |

The stereochemical assignment of fluorocitric acid has been investigated through comparison with known citric acid derivatives and through enzymatic studies [9]. The preferential formation of the threo isomer during biological synthesis reflects the stereospecific nature of the enzymes involved in fluoroacetate metabolism, particularly citrate synthase [25]. This enzymatic selectivity results in the predominant formation of a single diastereomer despite the theoretical possibility of multiple stereoisomeric products [9].

The conformational analysis of fluorocitric acid reveals that the molecule can adopt multiple spatial arrangements due to rotation around single bonds [2]. The compound possesses five rotatable bonds, contributing to its conformational flexibility [2]. However, the presence of intramolecular hydrogen bonding and steric interactions influences the preferred conformations in solution [12].

Physical and Chemical Properties

Fluorocitric acid exhibits distinctive physical and chemical properties that reflect both its carboxylic acid functionality and fluorine substitution [14] [7]. The compound appears as a colorless crystalline solid under standard conditions, similar in appearance to its parent molecule citric acid [7] [14]. The density of fluorocitric acid is reported as 1.829 grams per cubic centimeter, representing a significant increase compared to citric acid due to the presence of the dense fluorine atom [14].

The thermal properties of fluorocitric acid include a boiling point of 329.7 degrees Celsius at standard atmospheric pressure and a flash point of 153.2 degrees Celsius [14]. These elevated thermal parameters compared to many organic compounds reflect the strong intermolecular hydrogen bonding capabilities of the tricarboxylic acid structure [14]. The compound demonstrates high solubility in water, attributed to its multiple carboxylic acid groups and hydroxyl functionality, which facilitate extensive hydrogen bonding with water molecules [2] [17].

| Physical Property | Value | Chemical Property | Description |

|---|---|---|---|

| Appearance | Colorless crystalline solid | Acidity | Strong tricarboxylic acid |

| Density | 1.829 g/cm³ | Water Solubility | Highly soluble |

| Boiling Point | 329.7°C | Organic Solvent Solubility | Limited in non-polar solvents |

| Flash Point | 153.2°C | Stability | Stable under normal conditions |

The chemical behavior of fluorocitric acid is dominated by its carboxylic acid functionalities, exhibiting typical acid-base chemistry with the ability to form salts with various cations [7] [16]. The compound possesses three ionizable carboxylic acid groups, making it a strong tricarboxylic acid with multiple dissociation constants [24]. The presence of fluorine introduces unique electronic effects, including the electron-withdrawing influence that can affect the acidity of neighboring functional groups [4].

Fluorocitric acid demonstrates stability under normal storage and handling conditions, with no special environmental requirements beyond those typical for organic acids [14]. The compound's polar surface area is calculated as 132.13 square angstroms, reflecting its highly polar nature and contributing to its hydrophilic properties [2]. The rotatable bond count of five indicates moderate conformational flexibility, while the hydrogen bond donor and acceptor counts of four and eight, respectively, underscore its capacity for extensive intermolecular interactions [2].

Spectroscopic Characteristics

The spectroscopic properties of fluorocitric acid provide valuable insights into its molecular structure and electronic environment [19] [20] [21]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns influenced by the presence of fluorine, which causes additional coupling effects beyond those observed in citric acid [19] [28]. The methylene protons in fluorocitric acid exhibit complex splitting patterns due to both geminal coupling and coupling with the fluorine nucleus [19].

Carbon-13 nuclear magnetic resonance spectroscopy of fluorocitric acid shows carbonyl carbon signals in the typical carboxylic acid region between 170 and 185 parts per million [32]. The fluorine substitution affects the chemical shifts of neighboring carbon atoms, providing diagnostic information about the substitution pattern [28] [32]. The carbon bearing the fluorine substituent exhibits characteristic downfield shifts due to the electronegative nature of fluorine [28].

| Spectroscopic Technique | Characteristic Features | Diagnostic Value |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Complex splitting from fluorine coupling | Structure confirmation |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons at 170-185 ppm | Functional group identification |

| ¹⁹F Nuclear Magnetic Resonance | Single fluorine signal | Substitution pattern |

| Infrared Spectroscopy | C=O stretch at 1750-1785 cm⁻¹ | Carboxylic acid confirmation |

Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information for fluorocitric acid, as it contains a single fluorine environment [27] [28] [29]. The fluorine chemical shift is highly sensitive to its local electronic environment and can provide information about hydrogen bonding and conformational states [28] [29]. The chemical shift of the fluorine nucleus in fluorocitric acid reflects the electron-withdrawing effects of the adjacent carboxylic acid groups and the overall molecular environment [28].

Infrared spectroscopy of fluorocitric acid exhibits characteristic absorption bands for its functional groups [20] [22]. The carboxylic acid carbonyl stretching vibrations appear as strong absorptions in the region of 1750 to 1785 wavenumbers, consistent with carboxylic acid functionality [20]. Carbon-fluorine stretching vibrations contribute to the spectroscopic fingerprint in the region between 1120 and 1350 wavenumbers [20]. The broad absorption bands in the 2500 to 3500 wavenumber region arise from hydroxyl stretching vibrations associated with carboxylic acid groups and intermolecular hydrogen bonding [20].

Mass spectrometry analysis of fluorocitric acid reveals a molecular ion peak at mass-to-charge ratio 210, corresponding to its molecular weight [21]. Fragmentation patterns typically show losses of carbon dioxide and carboxyl groups, providing structural confirmation [21]. The presence of fluorine can be confirmed through characteristic isotope patterns and specific fragmentation pathways involving carbon-fluorine bond cleavage [21].

Structural Comparison with Citric Acid

The structural relationship between fluorocitric acid and citric acid provides important insights into the effects of fluorine substitution on molecular architecture and properties [1] [23] [25]. Citric acid, with the molecular formula C6H8O7, serves as the parent compound from which fluorocitric acid is derived through the replacement of a single hydrogen atom with fluorine [1] [23]. This substitution represents a minimal structural modification that nonetheless produces significant changes in chemical and biological properties [25].

The molecular weight difference between the two compounds reflects the atomic mass contribution of fluorine versus hydrogen, with fluorocitric acid having a molecular weight of 210.11 grams per mole compared to 192.12 grams per mole for citric acid [23] [24]. This mass increase of approximately 18 atomic mass units corresponds to the replacement of hydrogen (atomic mass 1) with fluorine (atomic mass 19) [23]. The density difference is more pronounced, with fluorocitric acid exhibiting a density of 1.829 grams per cubic centimeter compared to 1.665 grams per cubic centimeter for citric acid [14] [24].

| Structural Feature | Fluorocitric Acid | Citric Acid | Difference |

|---|---|---|---|

| Molecular Formula | C₆H₇FO₇ | C₆H₈O₇ | One H replaced by F |

| Molecular Weight | 210.11 g/mol | 192.12 g/mol | +18.0 g/mol |

| Stereocenters | 2 | 0 | +2 asymmetric centers |

| Density | 1.829 g/cm³ | 1.665 g/cm³ | +0.164 g/cm³ |

| Boiling Point | 329.7°C | 310°C | +19.7°C |

The most significant structural difference lies in the introduction of stereochemistry through fluorine substitution [1] [9]. While citric acid is achiral and exists as a single structural form, fluorocitric acid contains two stereocenters and can exist as multiple stereoisomers [6] [9]. This stereochemical complexity arises from the conversion of a methylene group in citric acid to an asymmetric carbon bearing fluorine in fluorocitric acid [1].

The electronic effects of fluorine substitution create distinct differences in molecular properties between the two compounds [25] [28]. Fluorine's high electronegativity introduces polarization effects that influence the electron distribution throughout the molecule [28]. These electronic changes affect spectroscopic properties, with fluorocitric acid showing different nuclear magnetic resonance chemical shifts and infrared absorption patterns compared to citric acid [20] [28].

The development of synthetic methodologies for fluorocitric acid began in the 1950s, primarily driven by the need to understand the mechanism of fluoroacetate poisoning. The pioneering work of Peters and Wakelin in 1957 established the first controlled synthesis approach using enzymatic methods [1] [2]. Their methodology involved the use of guinea pig kidney particles containing the necessary enzymatic machinery to convert fluoroacetate to fluorocitric acid through the natural biosynthetic pathway.

The Peters-Wakelin method employed a two-stage experimental design where kidney particles were first exposed to fluoroacetate in the presence of substrates such as malate, followed by estimation of the synthesized fluorocitric acid through its inhibitory effect on citrate metabolism [1]. This approach yielded approximately 0.001 to 0.17 micromoles of fluorocitric acid per flask, demonstrating the feasibility of controlled synthesis for research purposes. The method was particularly significant because it proved that acetate could inhibit fluorocitric acid formation, providing crucial insights into protective mechanisms against fluoroacetate poisoning [2].

Rivett's chemical synthesis in 1953 represented the first attempts at purely chemical synthesis of fluorocitric acid [3]. This work isolated fluorocitric acid in crystalline form and established its basic chemical properties, including its behavior as a monofluorotricarboxylic acid. The synthetic material showed different inhibitory properties compared to the enzymatically prepared fluorocitric acid, which was later attributed to the presence of multiple stereoisomers in the synthetic preparation [4].

The work of Kun and Dummel in the early 1960s advanced the field significantly by identifying and separating the four possible diastereoisomers of fluorocitric acid [5]. This stereochemical analysis was crucial for understanding that only specific isomers possessed biological activity, with the (-)-erythro-2-fluorocitrate being identified as the most toxic form. Their research established the foundation for stereoselective synthesis approaches that would be developed in subsequent decades.

Modern Synthetic Routes

Contemporary synthetic methodologies for fluorocitric acid have evolved to incorporate advanced organofluorine chemistry techniques and catalytic processes. These modern approaches focus on achieving higher yields, better stereoselectivity, and scalable production methods suitable for research and potential pharmaceutical applications.

Electrophilic fluorination approaches have become increasingly sophisticated, utilizing reagents such as Selectfluor and N-fluoropyridinium salts for the introduction of fluorine atoms [6] [7]. These methods exploit the reactivity of electrophilic fluorine sources with enolate intermediates, allowing for controlled fluorination of carboxylic acid precursors. The development of chiral electrophilic fluorinating agents has enabled enantioselective synthesis with enantiomeric excesses exceeding 95% in some cases [8].

Palladium-catalyzed fluorination represents a significant advancement in synthetic methodology, particularly for the stereoselective synthesis of fluorinated amino acid derivatives [9]. This approach utilizes Pd(II)-catalyzed fluorination of unactivated methylene carbon-hydrogen bonds, providing site- and diastereoselective fluorination capabilities. The method allows for the fluorination of beta-methylene carbon-hydrogen bonds of alpha-amino acid derivatives, which can serve as precursors for fluorocitric acid synthesis.

Modern enzymatic synthesis has been refined through the use of purified enzyme systems and optimized reaction conditions [10]. Advances in enzyme engineering and synthetic biology have enabled the development of more efficient enzymatic routes, including the use of modified citrate synthase variants with enhanced activity towards fluoroacetyl-coenzyme A substrates. These approaches maintain the biological relevance of the synthetic pathway while improving yields and reducing reaction times.

Decagram Synthesis from Benzyl Fluoroacetate

The decagram synthesis methodology developed by Vardanyan and colleagues represents a significant breakthrough in the scalable production of fluorocitric acid [11] [12]. This approach addresses the commercial unavailability of fluorocitric acid by providing a practical synthetic route capable of producing multi-gram quantities of the compound.

The synthesis begins with benzyl fluoroacetate as the starting material, which undergoes a carefully orchestrated sequence of transformations [11]. The key steps involve the conversion of benzyl fluoroacetate to dibenzyl 2-fluoro-3-oxosuccinate, followed by condensation with malonic acid or its monobenzyl ester. The final step employs hydrogenolysis to remove the benzyl protecting groups and yield the target fluorocitric acid.

This methodology offers several advantages over previous synthetic approaches. The decagram scale capability makes it suitable for applications requiring substantial quantities of fluorocitric acid, such as comprehensive biological studies or pharmaceutical development programs [12]. The use of benzyl protecting groups provides synthetic flexibility and allows for purification of intermediates, improving the overall efficiency of the process.

The reaction conditions for this synthesis have been optimized to minimize side reactions and maximize yield. The condensation step with malonic acid derivatives is typically carried out under basic conditions, while the final hydrogenolysis step employs standard catalytic hydrogenation techniques using palladium catalysts. Temperature control and careful monitoring of reaction progress are essential for achieving reproducible results.

The purification strategy for this synthetic route involves column chromatography of the protected intermediates, followed by crystallization of the final product. The benzyl groups provide sufficient lipophilicity to the intermediates to enable effective separation using silica gel chromatography, while the final fluorocitric acid can be purified through recrystallization from appropriate solvent systems.

Stereoselective Synthesis Methods

The development of stereoselective synthesis methods for fluorocitric acid has been driven by the recognition that biological activity is highly dependent on the stereochemical configuration of the molecule. The naturally occurring and most toxic isomer is the (2R,3R)-fluorocitrate, making stereoselective synthesis essential for biological studies and potential therapeutic applications.

Enzymatic stereoselective synthesis remains the most reliable method for obtaining the biologically active stereoisomer [13] [14]. The enzyme citrate synthase exhibits remarkable stereoselectivity in the conversion of fluoroacetyl-coenzyme A to fluorocitrate, predominantly forming the (2R,3R)-isomer. This selectivity has been explained through computational studies using quantum mechanics/molecular mechanics modeling, which revealed the subtle differences in transition state energies that favor the formation of the toxic isomer [13].

Chiral fluorinating agents have been developed to achieve high enantioselectivity in chemical synthesis [15] [8]. These include N-fluorosultams derived from camphor and other chiral scaffolds, which can provide enantiomeric excesses exceeding 95% under optimized conditions. The stereochemical outcome is controlled by the chiral environment around the N-F bond, which creates preferential pathways for the approach of the substrate.

Asymmetric catalysis approaches employ chiral catalysts to control the stereochemical outcome of fluorination reactions [16] [17]. These methods often utilize dual catalytic systems, combining enamine catalysis with chiral anion phase-transfer catalysis to achieve high levels of stereoselectivity. The combination of these two catalytic cycles working in harmony enables asymmetric alpha-fluorination of ketone precursors with excellent diastereoselectivity ratios often exceeding 20:1.

Chiral auxiliary methods involve the temporary attachment of chiral groups to control the stereochemical outcome of fluorination reactions [18] [19]. These approaches utilize chiral sulfides as Lewis bases in frustrated Lewis pair-mediated reactions, allowing for stereoselective activation of enantiotopic fluoride positions. The use of enantiopure chiral sulfides enables high stereospecificity in nucleophilic substitution reactions.

Resolution techniques provide an alternative approach for obtaining enantiopure fluorocitric acid from racemic mixtures [20] [21]. These methods include the use of chiral stationary phases for chromatographic separation, enzymatic resolution using stereoselective esterases, and crystallization with chiral resolving agents. High-performance liquid chromatography with chiral columns can achieve baseline separation of fluorocitric acid enantiomers under optimized conditions.

Purification and Isolation Techniques

The purification and isolation of fluorocitric acid present unique challenges due to its high polarity, multiple carboxylic acid groups, and the need to separate it from closely related citric acid and other tricarboxylic acids. Modern purification strategies have evolved to address these challenges through the development of specialized techniques tailored to fluorinated carboxylic acids.

Ion-exchange chromatography has emerged as the most effective method for the purification of fluoroacetate and fluorocitric acid derivatives [22] [23] [24]. The technique utilizes anion exchange resins with strong basic groups to retain the anionic forms of fluorinated carboxylic acids. Optimal separation conditions employ Dionex AS17 anion-exchange columns with potassium hydroxide gradients generated through eluent generator systems. Detection limits for monofluoroacetate, difluoroacetate, and trifluoroacetate range from 21 to 40 micrograms per liter, demonstrating the sensitivity and selectivity of this approach [22].

The separation mechanism in ion-exchange chromatography relies on the differential binding affinity of fluorinated carboxylates to the positively charged stationary phase. The presence of fluorine atoms alters the electronic properties of the carboxylate groups, affecting their interaction with the ion-exchange resin and enabling selective separation from non-fluorinated analogs. Gradient elution with increasing ionic strength facilitates the controlled release of bound analytes in order of their binding affinity.

Crystallization techniques remain essential for obtaining high-purity fluorocitric acid, particularly for applications requiring analytical standards [25] [26] [27]. The crystallization process must be carefully controlled to avoid co-precipitation of impurities and to achieve optimal crystal morphology. Slow cooling crystallization from aqueous solutions provides the most reliable results, with cooling rates typically maintained between 0.1 to 10 degrees Celsius per minute to ensure proper crystal formation.

Solvent selection for crystallization is critical and typically involves aqueous systems with controlled pH. The high polarity of fluorocitric acid limits the use of organic solvents, but co-solvent systems containing small amounts of alcohols or acetonitrile can improve crystallization behavior. Seeding with microcrystals of pure fluorocitric acid can promote nucleation and improve crystal quality.

Column chromatography using specialized fluorinated stationary phases provides enhanced selectivity for fluorinated compounds [28] [29] [30]. Fluorinated silica phases, including pentafluorophenyl and tridecafluoro derivatives, exploit fluorous-fluorous interactions to achieve selective retention of fluorinated analytes. These phases show particular utility for separating fluorinated compounds from their non-fluorinated analogs, with the elution order depending on the number of fluorine atoms in the solutes.

Fluorous affinity purification represents an innovative approach specifically designed for fluorinated compounds [31]. This method relies on the strong interaction between fluorous-tagged molecules and fluorinated adsorbents, providing high selectivity and recovery rates typically ranging from 70 to 100%. The technique is particularly effective for longer chain fluorinated compounds and offers advantages over traditional reverse-phase purification methods.

High-performance liquid chromatography (HPLC) serves both as an analytical tool and a preparative purification method [32] [33]. For fluoroacetate analysis, octylsilane reversed-phase columns provide effective separation through ion-exchange interactions. The method can achieve detection limits as low as 0.4 micrograms per liter and quantitation limits of 2 micrograms per liter using tandem mass spectrometry detection.

Fractional extraction techniques, as originally employed by Peters and Wakelin, continue to find application in specialized purification protocols [1]. These methods utilize the differential solubility of fluorocitric acid in ether-water systems, allowing for separation from citric acid and other impurities. While less efficient than modern chromatographic methods, fractional extraction remains useful for preliminary purification steps and when specialized equipment is not available.